[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446397
InChI: InChI=1S/C17H23ClN2O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
SMILES: CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H23ClN2O3
Molecular Weight: 338.8 g/mol

[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13446397

Molecular Formula: C17H23ClN2O3

Molecular Weight: 338.8 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H23ClN2O3
Molecular Weight 338.8 g/mol
IUPAC Name benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H23ClN2O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3
Standard InChI Key KKVIMCATPDQPDU-UHFFFAOYSA-N
SMILES CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a complex organic compound with the molecular formula C17H23ClN2O3 and a molecular weight of 338.83 g/mol . This compound features a piperidine ring substituted with a chloroacetyl group and an ethyl-carbamic acid benzyl ester moiety, which contributes to its structural complexity and potential biological activities.

Synthesis of [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

The synthesis of this compound typically involves multi-step organic reactions, including acylation and esterification. These steps can be optimized by adjusting parameters such as temperature, reaction time, and solvent choice to enhance yield and purity. The synthesis process often requires careful control of reaction conditions to ensure the desired product is formed efficiently.

Structural Analysis

The three-dimensional arrangement of functional groups in [1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester influences its reactivity and interactions with biological targets. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to confirm the structure and spatial orientation of atoms within the molecule.

Biological Activities and Applications

This compound is of interest in pharmacological research due to its potential biological activities. While specific mechanisms of action are not well-documented, its structure suggests it may interact with various biological targets, including enzymes and receptors. Similar compounds have shown potential therapeutic applications, such as neuroprotective effects by enhancing cholinergic signaling pathways.

Comparison with Similar Compounds

Compound NameStructural DifferencesBiological Activity
[1-(2-Chloro-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl esterEthyl group on carbamatePotential biological activities, possibly as an inhibitor or modulator of enzymatic pathways
1-(2-Chloro-acetyl)-piperidin-3-yl]-methyl-carbamic acid benzyl esterMethyl group instead of ethylVaries based on substitution
Benzyl (2S)-4-[3-hydroxy-4-methylpiperidin-1-yl]butanamideDifferent substitution on piperidine ringDifferent receptor interactions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator